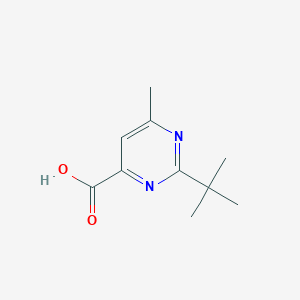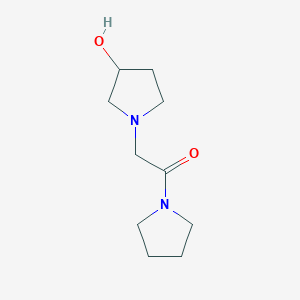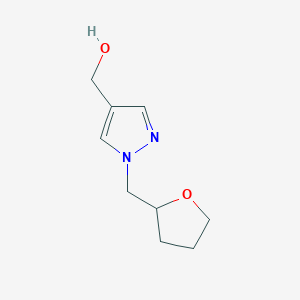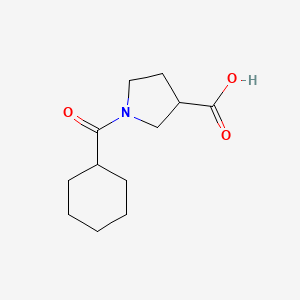
1-Cyclohexanecarbonylpyrrolidine-3-carboxylic acid
Overview
Description
1-Cyclohexanecarbonylpyrrolidine-3-carboxylic acid (1-CHP-3-COOH) is an organic carboxylic acid that has a wide range of applications in scientific research. It is a cyclic compound with a molecular formula C10H15NO3 and a molecular weight of 199.24 g/mol. It is a colorless solid with a melting point of 145-148 °C. 1-CHP-3-COOH has been studied extensively due to its unique structure and properties, which make it a valuable tool in various areas of research.
Scientific Research Applications
Organic Synthesis
1-Cyclohexanecarbonylpyrrolidine-3-carboxylic acid: is a versatile building block in organic synthesis. Its structure, containing both a carbonyl group and a carboxylic acid moiety, allows it to participate in a variety of chemical reactions. It can be used to synthesize complex molecules through substitution, elimination, oxidation, and coupling reactions .
Nanotechnology
In nanotechnology, this compound can modify the surface of nanoparticles and nanostructures like carbon nanotubes and graphene. The carboxylic acid group can form strong bonds with the surface of nanoparticles, enhancing their dispersion and incorporation into various materials .
Polymer Chemistry
The carboxylic acid functional group of this compound is valuable in polymer chemistry. It can act as a monomer, additive, or catalyst in the synthesis of synthetic or natural polymers. Its reactivity enables the creation of polymers with specific properties for targeted applications .
Pharmaceutical Research
This compound’s molecular framework is useful in pharmaceutical research. It can serve as a precursor or intermediate in the synthesis of drug molecules. Its structural features can be leveraged to improve the pharmacokinetic and pharmacodynamic profiles of new medicinal compounds .
Advanced Material Synthesis
The unique properties of 1-Cyclohexanecarbonylpyrrolidine-3-carboxylic acid make it a candidate for advanced material synthesis. It can contribute to the development of materials with novel properties, such as enhanced strength, flexibility, or thermal stability .
Surface Modification
The compound can be used for surface modification of metallic nanoparticles. This application is crucial in creating functionalized surfaces that can interact with biological systems or catalyze specific chemical reactions .
Medical Field Applications
In the medical field, the compound can be used to develop diagnostic agents or drug delivery systems. Its ability to react with various functional groups makes it a valuable tool for designing compounds that can target specific tissues or cells .
Environmental Chemistry
Lastly, 1-Cyclohexanecarbonylpyrrolidine-3-carboxylic acid can be applied in environmental chemistry. It can be used to create sensors or absorbents that detect or capture pollutants, contributing to environmental monitoring and remediation efforts .
properties
IUPAC Name |
1-(cyclohexanecarbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHZMFGUTSMLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexanecarbonylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)
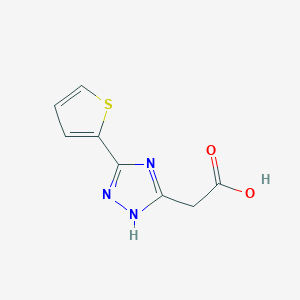
![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)
